1-[(4-Fluorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol
CAS No.: 338422-16-5
Cat. No.: VC4483895
Molecular Formula: C20H22F4N2OS
Molecular Weight: 414.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338422-16-5 |
|---|---|
| Molecular Formula | C20H22F4N2OS |
| Molecular Weight | 414.46 |
| IUPAC Name | 1-(4-fluorophenyl)sulfanyl-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol |
| Standard InChI | InChI=1S/C20H22F4N2OS/c21-16-4-6-19(7-5-16)28-14-18(27)13-25-8-10-26(11-9-25)17-3-1-2-15(12-17)20(22,23)24/h1-7,12,18,27H,8-11,13-14H2 |
| Standard InChI Key | HVESAQPZCWPJRY-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC(CSC2=CC=C(C=C2)F)O)C3=CC=CC(=C3)C(F)(F)F |
Introduction
1-[(4-Fluorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol is a complex organic compound with a molecular formula of C20H22F4N2OS. This compound features a piperazine ring connected to both a 4-fluorophenylsulfanyl group and a 3-(trifluoromethyl)phenyl group, along with a propanol side chain. It is identified by the PubChem CID 4312829 and has a molecular weight of 414.5 g/mol .
Synonyms and Related Compounds
This compound is also known by several synonyms, including 338422-16-5 and 1-(4-fluorophenyl)sulfanyl-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol. It is part of a broader class of compounds that feature piperazine rings linked to aromatic groups, which are often explored for their pharmacological properties .
Potential Applications
While specific applications of 1-[(4-Fluorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol are not detailed in the available literature, compounds with similar structures are typically investigated for their potential in drug development due to their ability to interact with biological targets. The presence of fluorine and trifluoromethyl groups can enhance the compound's stability and bioavailability, making it a candidate for further research in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume